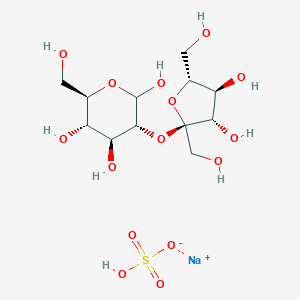![molecular formula C19H22FNOS B232118 {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylsulfanylphenyl compounds and is known for its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors in the brain. This leads to an increase in the levels of serotonin, a neurotransmitter that regulates mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. This compound also has anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol in lab experiments include its selective action on serotonin reuptake and 5-HT1A receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, the limitations of this compound include its potential side effects and the need for further research to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research related to {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol. One direction is to explore its potential therapeutic applications in other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to investigate the safety and efficacy of this compound in clinical trials. Additionally, researchers can study the molecular mechanisms underlying the action of this compound on serotonin reuptake and 5-HT1A receptors to develop more effective treatments for neurological disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various neurological disorders. Its selective action on serotonin reuptake and 5-HT1A receptors makes it a valuable tool for studying the role of these receptors in these disorders. However, further research is needed to establish its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol involves the reaction of 2-(2-fluorophenylthio)aniline with 1-methyl-4-piperidinol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders.
Propiedades
Fórmula molecular |
C19H22FNOS |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[2-(2-fluorophenyl)sulfanylphenyl]-(1-methylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C19H22FNOS/c1-21-12-10-14(11-13-21)19(22)15-6-2-4-8-17(15)23-18-9-5-3-7-16(18)20/h2-9,14,19,22H,10-13H2,1H3 |
Clave InChI |
GRKVHVAIJHJDTA-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2SC3=CC=CC=C3F)O |
SMILES canónico |
CN1CCC(CC1)C(C2=CC=CC=C2SC3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
